REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5].[OH-].[Na+].Cl>O>[Cl:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][C:9]=1[OH:13])[O:14][CH2:2][CH2:3][C:4]2=[O:5] |f:1.2|
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Name
|
|
Quantity
|
606.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.96 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.31 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one
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Quantity
|
1.62 kg
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C1=C(C=C(C(=C1)Cl)O)O
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Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 10-15° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at ambient temperature for a further 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at or below 10° C
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at ambient temperature for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×5.5 L)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. until the moisture content
|
Type
|
CUSTOM
|
Details
|
This crude product (1.2 kg) was transferred to a 10-liter 4-neck round-bottom flask
|
Type
|
STIRRING
|
Details
|
stirred with acetonitrile (6.0 L) at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 4:1 water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetonitrile (1.5 L) and water (1.2 L), and dried in a fan dryer at 40° C. until the moisture content
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CCOC2=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 858 g | |
YIELD: PERCENTYIELD | 62.7% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |